2-Butoxy-1-chloro-1-fluorocyclopropane
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Overview
Description
2-Butoxy-1-chloro-1-fluorocyclopropane is an organofluorine compound that belongs to the family of haloalkanes. This compound is characterized by the presence of a cyclopropane ring substituted with butoxy, chloro, and fluoro groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1-chloro-1-fluorocyclopropane can be achieved through several methods:
Addition of Fluorocarbene to an Alkene: This method involves the addition of a fluorocarbene to an alkene, resulting in the formation of the fluorocyclopropane ring.
Ring Closure of Fluoroalkenes: This approach involves the cyclization of fluoroalkenes to form the cyclopropane ring.
Direct Fluorination of Cyclopropanes: In this method, cyclopropanes are directly fluorinated to introduce the fluoro substituent.
Addition of Carbenes to Fluoroalkenes: This method involves the addition of carbenes to fluoroalkenes, resulting in the formation of the fluorocyclopropane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1-chloro-1-fluorocyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. Conditions may vary depending on the desired level of oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used. Conditions typically involve the use of inert solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropanes, while oxidation and reduction reactions may yield oxidized or reduced derivatives, respectively.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butoxy-1-chloro-1-fluorocyclopropane involves its interaction with specific molecular targets and pathways. The presence of the fluoro substituent can significantly influence the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Butoxy-1-chloro-1-fluorocyclopropane can be compared with other similar compounds, such as:
Fluorocyclopropane: This compound lacks the butoxy and chloro substituents, making it less complex and potentially less reactive.
Chlorocyclopropane: This compound lacks the fluoro and butoxy substituents, resulting in different chemical and physical properties.
Butoxycyclopropane: This compound lacks the chloro and fluoro substituents, making it less versatile in terms of reactivity and applications.
The uniqueness of this compound lies in the combination of its substituents, which impart distinct chemical and physical properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-butoxy-1-chloro-1-fluorocyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFGHZTWLOLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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